molecular formula C12H13F3O3 B12085583 Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-

Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-

Cat. No.: B12085583
M. Wt: 262.22 g/mol
InChI Key: FUTFZGIFDBFWKT-UHFFFAOYSA-N
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Description

3-[2-(2-(trifluoromethyl)phenyl)ethoxy]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-(trifluoromethyl)phenyl)ethoxy]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxy Intermediate: The reaction begins with the ethoxylation of 2-(trifluoromethyl)phenyl)ethanol using an appropriate base and ethylating agent.

    Coupling Reaction: The ethoxy intermediate is then coupled with a propanoic acid derivative under suitable conditions, often involving a catalyst such as palladium or copper.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3-[2-(2-(trifluoromethyl)phenyl)ethoxy]propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-(trifluoromethyl)phenyl)ethoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of new functional groups, such as amines or thiols.

Scientific Research Applications

3-[2-(2-(trifluoromethyl)phenyl)ethoxy]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or metabolic disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(2-(trifluoromethyl)phenyl)ethoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(trifluoromethyl)phenyl]propanoic acid
  • 3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid
  • 3-(2-thienyl)propanoic acid

Uniqueness

3-[2-(2-(trifluoromethyl)phenyl)ethoxy]propanoic acid is unique due to the presence of both the trifluoromethyl group and the ethoxy linkage, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications, particularly in fields requiring high metabolic stability and specific molecular interactions.

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

3-[2-[2-(trifluoromethyl)phenyl]ethoxy]propanoic acid

InChI

InChI=1S/C12H13F3O3/c13-12(14,15)10-4-2-1-3-9(10)5-7-18-8-6-11(16)17/h1-4H,5-8H2,(H,16,17)

InChI Key

FUTFZGIFDBFWKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCOCCC(=O)O)C(F)(F)F

Origin of Product

United States

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